Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt
Overview
Description
Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt is a chemical compound with the molecular formula C19H39NaO7S. This compound is characterized by its ability to lower the surface tension of water, making it an effective cleansing and emulsifying agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt typically involves the ethoxylation of tridecyl alcohol followed by sulfation and neutralization with sodium hydroxide . The general steps are as follows:
Ethoxylation: Tridecyl alcohol reacts with ethylene oxide under controlled conditions to form trideceth-3 (tridecyl alcohol ethoxylate).
Sulfation: The ethoxylated product is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the ethoxylation and sulfation processes are carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are optimized to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt primarily undergoes reactions typical of surfactants, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form the corresponding alcohol and sulfate ions.
Oxidation and Reduction: It is generally stable under normal conditions and does not readily undergo oxidation or reduction reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at various pH levels.
Oxidation and Reduction: Typically, strong oxidizing or reducing agents are required to induce these reactions, but the compound is stable under normal conditions.
Major Products Formed
Hydrolysis: Tridecyl alcohol and sodium sulfate.
Oxidation and Reduction: No significant products under normal conditions.
Scientific Research Applications
Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt is widely used in scientific research and various industries due to its surfactant properties . Some of its applications include:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations to disrupt cell membranes.
Medicine: Incorporated in pharmaceutical formulations for its emulsifying properties.
Mechanism of Action
The primary mechanism of action of ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt is its ability to reduce surface tension. This property allows it to interact with both hydrophobic and hydrophilic molecules, making it an effective emulsifier and detergent . The compound’s molecular structure enables it to surround and isolate dirt and oil particles, allowing them to be washed away with water .
Comparison with Similar Compounds
Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt is similar to other surfactants such as sodium lauryl sulfate and sodium laureth sulfate. it is unique in its specific ethoxylation degree and the length of its hydrophobic tail . This uniqueness provides it with distinct properties in terms of solubility, foaming ability, and mildness to the skin .
List of Similar Compounds
- Sodium lauryl sulfate
- Sodium laureth sulfate
- Sodium myreth sulfate
- Sodium cetyl sulfate
Properties
IUPAC Name |
sodium;2-[2-(2-tridecoxyethoxy)ethoxy]ethyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-14-15-24-16-17-25-18-19-26-27(20,21)22;/h2-19H2,1H3,(H,20,21,22);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYDBHUQNXKACI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036457 | |
Record name | Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25446-78-0 | |
Record name | Sodium polyoxyethylene tridecyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025446780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]ethyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM TRIDECETH-3 SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59CJ1NT0D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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